5-(4-Aminophenyl)pyridin-3-amine

Descripción general

Descripción

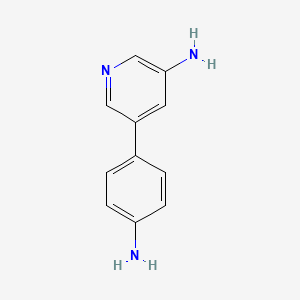

5-(4-Aminophenyl)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound features a pyridine ring substituted with an aminophenyl group at the 5-position and an amine group at the 3-position. Pyridine derivatives are known for their significant clinical and biological applications, making them valuable in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Aminophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halides, organometallics, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the primary applications of 5-(4-Aminophenyl)pyridin-3-amine is its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K plays a crucial role in various cellular functions, including growth, proliferation, and survival. Inhibitors of PI3K have shown promise in treating several diseases, particularly cancers and autoimmune disorders.

- Cancer Treatment : The inhibition of PI3K can lead to reduced tumor growth and improved responses to chemotherapy. Studies indicate that compounds similar to this compound can enhance the efficacy of existing cancer therapies by targeting the PI3K pathway .

- Autoimmune Disorders : Research suggests that PI3K inhibitors may help in promoting regulatory T cell differentiation, which is essential for maintaining immune tolerance in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have documented the effectiveness of similar compounds in various cancer types:

- A study demonstrated that derivatives of this compound exhibited significant anticancer activity against human breast cancer cell lines, leading to increased apoptosis rates .

- Another research highlighted its effects on prostate cancer cells, where it was found to downregulate key survival pathways .

Treatment of Respiratory Diseases

In addition to its anticancer properties, this compound holds potential for treating respiratory diseases. Its role as a PI3K inhibitor suggests possible applications in managing conditions like asthma and idiopathic pulmonary fibrosis (IPF), where dysregulated PI3K signaling contributes to disease pathology .

Antimicrobial Activity

Emerging research indicates that compounds related to this compound may possess antimicrobial properties. These findings suggest potential applications in treating bacterial infections and possibly viral infections affecting the respiratory tract .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Cancer Treatment | Breast and prostate cancers | Induces apoptosis, inhibits angiogenesis |

| Autoimmune Disorders | Asthma, COPD | Promotes regulatory T cell differentiation |

| Respiratory Diseases | Asthma, IPF | Targets PI3K signaling pathway |

| Antimicrobial Activity | Bacterial respiratory infections | Potential inhibition of bacterial growth |

Mecanismo De Acción

The mechanism of action of 5-(4-Aminophenyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can block voltage-gated potassium channels, prolonging action potentials and increasing neurotransmitter release at the neuromuscular junction . This mechanism is similar to that of 4-aminopyridine, which is used in the treatment of neurological disorders.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyridine: Known for its use in neurological studies and treatment of multiple sclerosis.

N-(Pyridin-2-yl)amides: These compounds have significant biological and therapeutic value, particularly in medicinal chemistry.

Imidazo[1,2-a]pyridines: These compounds are known for their varied medicinal applications, including anticancer and antimicrobial activities.

Uniqueness

5-(4-Aminophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

5-(4-Aminophenyl)pyridin-3-amine, also known as 4-(3-Pyridinyl)-aniline, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 188.23 g/mol

The compound features an amino group attached to a phenyl ring and a pyridine ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as protein kinases.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

- Cell Line Studies : Research demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth inhibition, showcasing its potential as a therapeutic agent against solid tumors .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This modulation suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound demonstrates notable antioxidant properties:

- Free Radical Scavenging : Studies indicate that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-(4-aminophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMKBSHBDCRLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735045 | |

| Record name | 5-(4-Aminophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-25-3 | |

| Record name | 5-(4-Aminophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.